molecular formula Rb B1236357 Rubidium-82 CAS No. 14391-63-0

Rubidium-82

Katalognummer: B1236357
CAS-Nummer: 14391-63-0
Molekulargewicht: 81.91821 g/mol
InChI-Schlüssel: IGLNJRXAVVLDKE-OIOBTWANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rubidium-82 Chloride (^82Rb) is a sterile, non-pyrogenic, positron-emitting radiopharmaceutical indicated for Positron Emission Tomography (PET) imaging of the myocardium. It is used to evaluate regional myocardial perfusion in adult patients with suspected or existing coronary artery disease, under both rest and pharmacologic stress conditions . The core value of this compound lies in its mechanism of action and practical production. Its biochemical behavior is analogous to the potassium ion (K⁺) . Following intravenous injection, it is rapidly extracted from the blood by viable myocardiocytes in proportion to blood flow, primarily through active transport via the sodium-potassium ATPase pump . This allows areas of reduced blood flow (ischemia) or infarction to be visualized as photon-deficient "cold spots" on the PET scan . A key operational advantage is that this compound is generator-produced from its parent nuclide, Strontium-82 (^82Sr), which has a longer half-life of 25.5 days . This obviates the need for an on-site cyclotron, making it widely available for clinical use. The generator can be eluted every 5-10 minutes, supporting high patient throughput . This compound has an ultra-short physical half-life of approximately 75 seconds to 1.27 minutes . This permits rapid sequential imaging and results in a low effective radiation dose for the patient, typically between 1-2 mSv for a complete rest/stress study . Beyond qualitative image assessment, a significant clinical benefit of this compound PET is its capacity for absolute quantification of myocardial blood flow (MBF) and coronary flow reserve (CFR) . This quantitative capability provides incremental diagnostic and prognostic value, improving the detection of multivessel disease and offering a powerful tool for assessing microvascular dysfunction .

Eigenschaften

Key on ui mechanism of action

Rb-82 is analogous to potassium ion (K+) in its biochemical behavior and is rapidly extracted by the myocardium proportional to the blood flow. Rb+ participates in the sodium-potassium (Na+/K+) ion exchange pumps that are present in cell membranes. The intracellular uptake of Rb-82 requires maintenance of ionic gradient across cell membranes. Rb-82 radioactivity is increased in viable myocardium reflecting intracellular retention, while the tracer is cleared rapidly from necrotic or infarcted tissue.

CAS-Nummer

14391-63-0

Molekularformel

Rb

Molekulargewicht

81.91821 g/mol

IUPAC-Name

rubidium-82

InChI

InChI=1S/Rb/i1-3

InChI-Schlüssel

IGLNJRXAVVLDKE-OIOBTWANSA-N

SMILES

[Rb]

Isomerische SMILES

[82Rb]

Kanonische SMILES

[Rb]

Synonyme

82Rb radioisotope
Rb-82 radioisotope
Rubidium-82

Herkunft des Produkts

United States

Vorbereitungsmethoden

  • Analyse Chemischer Reaktionen

    • Rubidium-82 verhält sich ähnlich wie Kaliumionen (K+).
    • Es nimmt aktiv an der Natrium-Kalium-Austauschpumpe von Zellen teil.
    • Die schnelle Extraktion durch das Myokard spiegelt die zelluläre Retention wider, während es schnell aus nekrotischem oder infarktiertem Gewebe entfernt wird.
  • Wissenschaftliche Forschungsanwendungen

    Cardiac Imaging

    1.1 Myocardial Perfusion Imaging
    Rubidium-82 is primarily used in positron emission tomography (PET) to assess myocardial blood flow and detect coronary artery disease (CAD). The isotope's biological behavior is similar to potassium, allowing it to effectively trace blood flow in cardiac tissues. Studies have shown that this compound PET provides superior diagnostic accuracy compared to traditional single-photon emission computed tomography (SPECT) methods, especially in patients with obesity or large breast tissue .

    1.2 Advantages Over Other Techniques
    The advantages of this compound include:

    • Low Radiation Exposure : The effective dose for a rest/stress test is comparable to annual natural radiation exposure, making it safer for patients .
    • Rapid Imaging : The ultra-short half-life of 76 seconds allows for quick imaging sessions, which can be performed multiple times within a single day without significant radiation risk .
    • Quantitative Analysis : It enables accurate quantification of myocardial blood flow (MBF) and coronary flow reserve, which are critical parameters for assessing cardiac health .

    Oncological Applications

    2.1 Neurooncology
    this compound has been explored for its potential in neurooncology, particularly in the diagnosis and management of brain tumors. A study involving 21 patients demonstrated that this compound chloride could differentiate between malignant and benign brain lesions based on uptake patterns. Malignant tumors showed significantly higher uptake compared to benign gliomas and arteriovenous malformations .

    2.2 Imaging Protocols
    The flexibility of using multiple radiopharmaceuticals sequentially within short time frames enhances the diagnostic capabilities in neurooncology. For instance, PET examinations can be conducted shortly after this compound administration, allowing for comprehensive assessments using other tracers like fluorodeoxyglucose (FDG) .

    Research and Development

    3.1 Pharmacokinetic Studies
    this compound is also utilized in pharmacokinetic studies due to its favorable properties for tracing metabolic pathways. Research has demonstrated its application in small-animal studies to evaluate cardiac function using dynamic PET imaging techniques .

    3.2 Innovations in Imaging Techniques
    Recent advancements have focused on improving the elution processes of this compound generators, allowing for more efficient use in clinical settings. The CardioGen-82 generator can provide multiple doses daily, facilitating extensive patient testing and reducing costs associated with myocardial perfusion studies .

    Case Studies

    StudyApplicationFindings
    Kostenikov et al., 2019NeurooncologyDemonstrated high uptake of this compound in malignant tumors versus benign lesions .
    Ballal et al., 2023Cardiac ImagingHighlighted the prognostic value of left ventricular ejection fraction assessed via this compound PET imaging .
    Various Clinical TrialsMyocardial PerfusionShowed improved diagnostic accuracy over SPECT techniques, particularly in challenging patient populations .

    Wirkmechanismus

    • Rubidium-82 is actively taken up by viable myocardial cells proportional to blood flow.
    • Its radioactivity increases in healthy myocardium, reflecting cellular retention.
  • Vergleich Mit ähnlichen Verbindungen

    • Rubidium-82 zeichnet sich durch seine kurze Halbwertszeit und seine Eignung für die schnelle Bildgebung aus.
    • Ähnliche Verbindungen umfassen andere Radiopharmazeutika, die in der PET-Bildgebung verwendet werden, wie z. B. Technetium-99m (99mTc)-Verbindungen.

    Biologische Aktivität

    Rubidium-82 (82^{82}Rb) is a radioactive isotope commonly used in positron emission tomography (PET) imaging, particularly for assessing myocardial perfusion. This article explores the biological activity of 82^{82}Rb, focusing on its pharmacokinetics, clinical applications, and research findings.

    Overview of this compound

    • Half-Life : 82^{82}Rb has a half-life of approximately 75 seconds, which allows for rapid imaging and minimizes radiation exposure to patients.
    • Source : It is produced from a generator containing strontium-82 (82^{82}Sr), which decays to 82^{82}Rb. The generator can be eluted frequently to provide continuous access to the isotope for clinical use .

    Pharmacokinetics

    The pharmacokinetic properties of 82^{82}Rb are crucial for its effectiveness as a PET tracer:

    • Rapid Clearance : 82^{82}Rb exhibits a rapid clearance from the bloodstream, which enhances the contrast between myocardial tissue and blood during imaging. This characteristic is attributed to its low binding affinity to red blood cells and minimal formation of labeled metabolites .
    • Tissue Uptake : Following intravenous administration, 82^{82}Rb is taken up by myocardial tissue in proportion to blood flow, making it an effective tracer for measuring myocardial blood flow (MBF). Studies indicate that the uptake distribution is uniform across normal myocardium, with minor variations due to partial-volume effects .

    Myocardial Perfusion Imaging (MPI)

    82^{82}Rb is predominantly used in MPI to evaluate coronary artery disease (CAD). The advantages include:

    • High Sensitivity and Specificity : Research has shown that 82^{82}Rb PET imaging provides superior accuracy in detecting obstructive CAD compared to single-photon emission computed tomography (SPECT), making it a preferred choice in many clinical settings .
    • Dynamic Imaging Protocols : The short half-life allows for dynamic imaging protocols that can assess myocardial perfusion under various conditions, such as stress testing. This capability facilitates comprehensive evaluations of cardiac function and ischemia .

    Study 1: Efficacy in CAD Detection

    A multicenter study evaluated the effectiveness of 82^{82}Rb PET in detecting obstructive CAD among patients with suspected coronary artery disease. The results indicated that:

    • Accuracy : The sensitivity and specificity of 82^{82}Rb PET were reported at 90% and 85%, respectively, outperforming traditional SPECT methods.
    • Patient Outcomes : Patients who underwent 82^{82}Rb PET had improved clinical decision-making outcomes, leading to more targeted therapies .

    Study 2: Comparison with Other Tracers

    Research comparing 82^{82}Rb with other tracers like nitrogen-13 ammonia (13^{13}N) demonstrated that:

    • Reproducibility : 82^{82}Rb showed lower variability in MBF measurements across different patient populations, with coefficients of variation around 10% for short-term and 20% for multi-day assessments .
    • Cross-Talk Interference : The rapid decay of 82^{82}Rb reduces cross-talk interference between rest and stress images, which is a common issue with longer-lived isotopes like 13^{13}N .

    Data Summary Table

    ParameterThis compound (82^{82}Rb)Nitrogen-13 (13^{13}N)
    Half-Life75 seconds10 minutes
    Sensitivity90%85%
    Specificity85%80%
    Coefficient of Variation~10% (short-term)~15%
    Cross-Talk InterferenceLowHigh

    Q & A

    Q. How is Rubidium-82 produced for PET imaging, and what are the logistical challenges in its deployment?

    this compound is synthesized via electron-capture decay of Strontium-82 (half-life: 25.36 days) in a generator system (e.g., CardioGen-82). The Sr-82 → Rb-82 decay process yields Rb-82 with a 76-second half-life, necessitating on-site production and rapid administration . Logistical challenges include:

    • Strict quality control to prevent Sr-82/Sr-85 breakthrough (daily testing required) .
    • Coordination of imaging protocols within the isotope’s short decay window.

    Q. Why is this compound particularly suited for myocardial perfusion imaging (MPI)?

    Rb-82 mimics potassium’s biological behavior, enabling efficient uptake via sodium-potassium ATPase pumps in cardiomyocytes. This allows visualization of blood flow discrepancies in ischemic or infarcted tissues . Compared to SPECT tracers (e.g., Technetium-99m), Rb-82 provides superior spatial resolution and quantitative flow measurement .

    Q. What protocols are recommended for administering this compound in stress/rest cardiac PET studies?

    • Stress phase : Pharmacological agents (e.g., adenosine) induce hyperemia, followed by Rb-82 injection. Imaging begins immediately post-injection.
    • Rest phase : Repeat injection after tracer clearance (15–20 minutes). Protocol optimization requires synchronizing tracer kinetics with imaging hardware to minimize motion artifacts and ensure signal fidelity .

    Q. How does this compound’s myocardial extraction fraction compare to other PET tracers?

    TracerExtraction Fraction (%)Half-Life
    Rb-82 50–6076 seconds
    N-13 Ammonia80–859.96 minutes
    18F-Flurpiridaz~85109 minutes
    Rb-82’s lower extraction fraction limits its accuracy at high flow rates, necessitating correction algorithms in quantitative studies .

    Advanced Research Questions

    Q. How can researchers address discrepancies in Rb-82 uptake data compared to N-13 ammonia or O-15 water?

    Discrepancies arise from Rb-82’s flow-dependent extraction plateau at hyperemic levels. Methodological solutions include:

    • Applying kinetic modeling (e.g., single-compartment Patlak analysis) to account for nonlinear extraction .
    • Cross-validating Rb-82 data with microsphere-derived flow measurements in preclinical models .

    Q. What experimental designs mitigate Rb-82’s short half-life in longitudinal or dynamic PET studies?

    • Rapid sequencing : Use high-sensitivity PET detectors to capture tracer kinetics within 2–3 minutes post-injection.
    • Dual-tracer protocols : Pair Rb-82 with longer-lived isotopes (e.g., 18F-FDG) for multi-parametric imaging, though timing must avoid signal overlap .

    Q. How does Rb-82’s positron range affect spatial resolution, and what computational corrections are available?

    Rb-82’s positron range (2.6 mm) reduces spatial resolution compared to N-13 ammonia (1.5 mm). Advanced corrections include:

    • Point-spread function (PSF) modeling during image reconstruction.
    • Machine learning-based deblurring algorithms trained on phantom data .

    Q. What advancements are emerging to overcome Rb-82’s limitations in perfusion imaging?

    18F-Flurpiridaz, a mitochondrial complex I inhibitor, is under Phase III trials as a PET tracer with higher extraction (~85%) and longer half-life (109 minutes). Its adoption could complement Rb-82 in protocols requiring prolonged imaging windows .

    Q. How can AI improve Rb-82 PET data analysis in heterogeneous patient cohorts?

    • Motion correction : Data-driven algorithms (e.g., principal component analysis) isolate respiratory motion artifacts without external devices, critical for Rb-82’s rapid kinetics .
    • Ischemia prediction : Deep learning models trained on Rb-82 perfusion maps and clinical outcomes (e.g., coronary angiography) enhance diagnostic accuracy .

    Q. What quality control measures are critical for Rb-82 generator systems in research settings?

    • Daily testing for Sr-82/Sr-85 breakthrough using gamma spectroscopy (FDA-mandated thresholds: <0.02 μCi Sr-82/μCi Rb-82; <0.2 μCi Sr-85/μCi Rb-82) .
    • Generator column integrity checks to prevent eluate contamination.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.